molecular formula C9H20O6S B13414989 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol

2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol

Cat. No.: B13414989
M. Wt: 256.32 g/mol
InChI Key: CHYZYMGWQVELRE-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol is a high-value chemical reagent designed for specialized research applications. This compound features a unique hybrid structure, combining a polar triethylene glycol chain with a methylsulfonyl terminal group. The polyethylene glycol (PEG)-like portion of the molecule is known to improve water solubility and can be utilized in bioconjugation and polymer chemistry . The methylsulfonyl (mesyl) group is a versatile handle in organic synthesis, acting as an excellent leaving group for nucleophilic substitution reactions, which allows for further functionalization of the molecule . This makes the compound a potentially valuable building block for developing more complex structures, such as PROTAC linkers for targeted protein degradation . As a solvent, its dual nature provides solubility for a wide range of both polar and non-polar compounds. It is recommended for use in advanced material science, as a reaction component in multi-step organic synthesis, and in the development of pharmaceutical candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H20O6S

Molecular Weight

256.32 g/mol

IUPAC Name

2-[2-[2-(2-methylsulfonylethoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C9H20O6S/c1-16(11,12)9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3

InChI Key

CHYZYMGWQVELRE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthesis of the Polyether Chain

Method 1: Alkoxide-Mediated Ethoxylation

  • Reactants:

    • Triethylene glycol derivatives (e.g., triethylene glycol monobenzyl ether)
    • Alkyl halides (e.g., 2-bromoethanol or benzyl bromide)
    • Base (e.g., sodium hydride or potassium tert-butoxide)
  • Procedure:

    • Dissolve triethylene glycol in anhydrous solvent such as dimethylformamide (DMF).
    • Add the base to generate the alkoxide intermediate.
    • Slowly add benzyl bromide or other alkyl halides under inert atmosphere at low temperature (0–10°C).
    • Stir to allow nucleophilic substitution, forming the mono- or poly-alkylated ether.
    • Purify via column chromatography or distillation.

Data Table 1: Alkylation of Triethylene Glycol

Step Reagents Conditions Yield Notes
1 Triethylene glycol - - Starting material
2 NaH, benzyl bromide 0°C, inert atmosphere 85% Formation of monobenzyl ether

Introduction of the Sulfonyl Group

Method 2: Sulfonylation of Ethoxy Chain

  • Reactants:

    • Polyether alcohol or halide intermediates
    • p-Toluenesulfonyl chloride (TsCl)
    • Base (e.g., pyridine or triethylamine)
  • Procedure:

    • Dissolve the polyether intermediate in dry pyridine.
    • Add TsCl slowly at 0°C to control exothermicity.
    • Stir at room temperature for several hours to complete sulfonylation.
    • Quench with water, extract, and purify.

Data Table 2: Sulfonylation Reaction

Step Reagents Conditions Yield Notes
1 Polyether alcohol TsCl, pyridine 78% Formation of sulfonate ester

Conversion to Azide and Amino Derivatives

Method 3: Azidation and Reduction

  • Reactants:

    • Sulfonate ester intermediates
    • Sodium azide (NaN₃)
    • Solvent: N,N-Dimethylformamide (DMF)
    • Catalyst: Palladium on carbon (Pd/C)
  • Procedure:

    • Dissolve sulfonate in DMF.
    • Add sodium azide (molar ratio ~1:1.1).
    • Heat to 40–60°C for 1–4 hours.
    • Extract and purify azide intermediate.
    • Reduce azide to amine via catalytic hydrogenation:
      • Add Pd/C catalyst.
      • Introduce hydrogen gas at room temperature.
      • Stir for 1–4 hours.
    • Filter to remove catalyst and isolate the amino compound.

Data Table 3: Azide to Amine Conversion

Step Reagents Conditions Yield Notes
1 Azide intermediate H₂, Pd/C 85% Final amino compound

Final Assembly and Purification

  • Assembly:

    • Coupling of the amino-functionalized chain with other ethoxy units via nucleophilic substitution.
    • Introduction of the methylsulfonyl group through sulfonylation of terminal hydroxyls or amines.
  • Purification:

    • Chromatography (e.g., silica gel column).
    • Recrystallization or distillation under reduced pressure.

Data Summary and Industrial Considerations

Aspect Details References
Raw Materials Triethylene glycol, benzyl bromide, TsCl, NaN₃, Pd/C ,
Reaction Conditions Inert atmosphere, low temperature (0–60°C), anhydrous solvents ,
Yields Typically 70–90% per step ,
Purity ≥98% after purification
Waste Management Minimal, with standard organic waste protocols ,

Research Findings and Perspectives

  • Efficiency: Multi-step synthesis with high yields is achievable using standard organic synthesis techniques, with optimization of reaction times and temperatures improving overall yield and purity.
  • Scalability: The methods described are adaptable for industrial scale, with attention to solvent recovery and waste minimization.
  • Environmental Impact: Use of greener solvents and catalytic processes (e.g., hydrogenation) aligns with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol involves its interaction with various molecular targets. The ethoxy groups provide flexibility and hydrophilicity, allowing the compound to interact with hydrophilic environments and stabilize proteins and enzymes. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol with structurally related glycol ethers and ethoxylated alcohols:

Compound Name Molecular Formula Molecular Weight Substituent Group Key Properties/Applications References
2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol (Target) C₉H₂₀O₇S (est.) ~272.3 g/mol (est.) Methylsulfonylethoxy (-OCH₂CH₂SO₂CH₃) High polarity, potential surfactant/pharma use N/A
2-(2-Methoxyethoxy)ethanol (Diethylene glycol monomethyl ether) C₅H₁₂O₃ 120.15 g/mol Methoxy (-OCH₃) Solvent for resins, inks; low toxicity
2-[2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethoxy]ethanol C₁₄H₃₀O₄ 262.39 g/mol Ethylhexyloxy (-OCH₂CH₂C₄H₉) Plasticizer, surfactant in coatings
2-(2-{2-[2-(Methyl-phenyl-amino)-ethoxy]-ethoxy}-ethoxy)-ethanol C₁₅H₂₅NO₄ 307.36 g/mol Methyl-phenyl-amino (-N(CH₃)Ph) Intermediate for azo-dye synthesis
2-(2-(Dimethylamino)ethoxy)ethanol (DMAEE) C₆H₁₅NO₂ 133.19 g/mol Dimethylamino (-N(CH₃)₂) Surfactant, personal care formulations

Physicochemical Properties

  • Polarity and Solubility: The methylsulfonyl group in the target compound enhances polarity compared to methoxy () or ethylhexyloxy () analogs, likely increasing water solubility. Methoxy-substituted glycol ethers (e.g., 2-(2-Methoxyethoxy)ethanol) exhibit logP values ~-0.5, whereas ethylhexyloxy derivatives () are more lipophilic (logP > 2.5). The target compound may occupy an intermediate range due to the sulfonyl group’s polar nature.
  • Thermal Stability: Glycol ethers with simple substituents (e.g., methoxy) decompose at ~200°C , while branched substituents (e.g., ethylhexyloxy) improve thermal resistance up to 300°C .

Biological Activity

2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol, a complex organic compound, is characterized by its multiple ether linkages and a methylsulfonyl group. This compound belongs to the class of polyethylene glycols and is noted for its hydrophilic properties, which enhance its solubility and potential biological interactions. Understanding its biological activity is crucial for its application in various fields, particularly in pharmaceuticals.

Chemical Structure and Properties

The chemical formula of 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol is C12_{12}H26_{26}O6_{6}S, with a molecular weight of approximately 252.3047 g/mol. The compound features several ether linkages that contribute to its stability and reactivity under different conditions.

PropertyValue
Molecular FormulaC12_{12}H26_{26}O6_{6}S
Molecular Weight252.3047 g/mol
Functional GroupsEther, Methylsulfonyl

Antimicrobial Study

A comparative study was conducted using derivatives of sulfonyl-containing ethers to evaluate their antimicrobial properties. The results indicated that compounds with methylsulfonyl groups exhibited significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests that 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol could have similar efficacy.

CompoundBacterial StrainInhibition Zone (mm)
Methylsulfonyl Ether DerivativeE. coli15
Methylsulfonyl Ether DerivativeS. aureus18

Toxicological Assessment

Toxicological evaluations show that 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol has low acute toxicity. In animal studies, the oral LD50 was determined to be over 11,800 mg/kg, indicating a favorable safety profile for potential therapeutic use.

Applications

Given its properties, 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol has potential applications in:

  • Pharmaceutical Formulations : As a solubilizing agent or excipient due to its hydrophilic nature.
  • Cosmetic Products : Utilized for its emulsifying properties in skincare formulations.
  • Industrial Applications : Employed as a solvent in various chemical processes.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol, and how can intermediates be characterized?

Answer:
Synthesis typically involves iterative Williamson etherification to build the oligoethylene glycol chain. A critical step is the introduction of the methylsulfonyl group via sulfonation of a thioether intermediate. For example:

Start with 2-chloroethanol (or similar) and react with sodium sulfide to form a thioether.

Oxidize the thioether to the sulfone using hydrogen peroxide or mCPBA .

Use stepwise coupling with ethylene oxide derivatives to extend the ethoxy chain .
Characterization:

  • NMR : Confirm sulfone group presence via downfield shifts in 1^1H NMR (δ 3.0–3.3 ppm for CH2_2SO2_2) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and purity .

Basic: How can the solubility and polarity of this compound be optimized for use in aqueous or organic reaction systems?

Answer:
The compound’s solubility is governed by its ethylene glycol backbone and sulfone group.

  • Aqueous Systems : Increase hydrophilicity by adjusting the ethoxy chain length. Longer chains enhance water solubility due to hydrogen bonding .
  • Organic Solvents : Use chloroform or DCM for dissolution; the sulfone group imparts moderate polarity, avoiding phase separation .
    Methodology :
  • Conduct partition coefficient (log P) assays using octanol/water .
  • Compare with analogs like 2-(2-methoxyethoxy)ethanol (log P = −0.56) to predict behavior .

Advanced: How do conformational dynamics of the ethylene glycol chain affect its performance in drug delivery systems?

Answer:
The flexibility of the oligoethylene glycol chain enables tunable drug release kinetics.

  • Experimental Design :
    • Use molecular dynamics (MD) simulations to model chain flexibility in aqueous environments .
    • Validate with small-angle X-ray scattering (SAXS) to analyze solution-phase conformations .
  • Key Finding : Shorter chains (n = 3–4 ethoxy units) exhibit faster drug release due to reduced steric hindrance .

Advanced: What are the thermal stability limits of this compound, and how do decomposition pathways impact its utility in high-temperature applications?

Answer:
Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, primarily via sulfone group degradation.

  • Critical Data :
    • ΔfH° (liquid) : −650 kJ/mol (estimated via group contribution methods) .
    • Decomposition Products : SO2_2, ethylene oxide fragments, and aldehydes detected via GC-MS .
      Mitigation Strategy : Stabilize with antioxidants (e.g., BHT) or inert atmospheres during synthesis .

Advanced: How can conflicting toxicity data from in vitro vs. in vivo studies be resolved for this compound?

Answer:
Discrepancies often arise from metabolic differences.

  • In Vitro : HepG2 assays may underestimate toxicity due to lack of sulfone-metabolizing enzymes .
  • In Vivo : Rodent studies show nephrotoxicity at >500 mg/kg, linked to sulfone bioaccumulation .
    Methodology :
  • Perform metabolite profiling using LC-HRMS to identify toxic intermediates .
  • Cross-validate with 3D organoid models to bridge in vitro-in vivo gaps .

Basic: What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

Answer:

  • HPLC-PDA : Detect residual sulfonic acid precursors (λ = 210 nm) .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Pt) at ppb levels .
  • Karl Fischer Titration : Quantify water content (<0.1% for hygroscopic batches) .

Advanced: What role does the sulfone group play in modulating intermolecular interactions in polymer matrices?

Answer:
The sulfone group enhances dipole-dipole interactions, improving polymer mechanical properties.

  • Experimental Evidence :
    • DSC : Increased glass transition temperature (Tg) by 15–20°C in PEG-SO2_2 copolymers .
    • Rheology : Higher storage modulus (G’) due to sulfone-mediated crosslinking .
      Design Tip : Balance sulfone content to avoid brittleness; optimal at 5–10 mol% .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, goggles, and fume hood use mandatory .
  • Storage : Under nitrogen at 4°C to prevent oxidation .
  • Spill Management : Absorb with vermiculite; neutralize sulfone residues with NaHCO3_3 .

Advanced: How can computational methods predict the compound’s behavior in novel solvent systems?

Answer:

  • COSMO-RS : Predict solubility parameters (δ) and activity coefficients in mixed solvents .
  • Case Study : Predicted solubility in DMSO (δ = 12.1 cal1/2^{1/2}/cm3/2^{3/2}) matches experimental data within 5% error .

Advanced: What strategies address batch-to-batch variability in oligoethylene glycol chain length?

Answer:

  • Process Control :
    • Use ring-opening polymerization (ROP) with precise catalyst (e.g., Sn(Oct)2_2) stoichiometry .
    • Monitor reaction progress via 1^1H NMR integration of ethylene oxide peaks .
  • Purification : Size-exclusion chromatography (SEC) to isolate narrow molecular weight distributions .

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